N-hydroxyputrescine

putrescine N-hydroxylase putrescine C-hydroxylase siderophore regiochemistry

Sourcing authentic N-hydroxyputrescine for siderophore or fungal polyketide studies often means contending with mis-annotated analogs that lack the critical N-hydroxylamine moiety. This compound is the defined product of FAD/NADPH-dependent putrescine N-hydroxylase (EC 1.14.13.252) and the obligatory precursor for putrebactin biosynthesis. - Enables exclusive putrebactin pathway reconstitution in Shewanella and Acinetobacter spp.; only N-hydroxyputrescine-not 2-hydroxyputrescine-yields the correct 20-membered macrocyclic siderophore. - Acts as a regiochemical probe for mapping N- vs. C-hydroxylase activity, providing a direct biochemical readout. - In Aspergillus flavus, uniquely blocks melanin while stimulating aflatoxin B1 accumulation, enabling precise polyketide branch-point interrogation. - Available in 10-100 mg standard packs with bulk custom synthesis on request; shipped ambient with full QC documentation.

Molecular Formula C4H12N2O
Molecular Weight 104.15 g/mol
Cat. No. B1264025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxyputrescine
Molecular FormulaC4H12N2O
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC(CCNO)CN
InChIInChI=1S/C4H12N2O/c5-3-1-2-4-6-7/h6-7H,1-5H2
InChIKeyBKPWWGCYCSOYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyputrescine: A Key Intermediate for Siderophore Biosynthesis


N-Hydroxyputrescine (N-(4-aminobutyl)hydroxylamine) is an N-substituted putrescine derivative with the molecular formula C4H12N2O and molecular weight 104.15 g/mol [1]. It is the product of FAD- and NADPH-dependent putrescine N-hydroxylase (EC 1.14.13.252) and serves as a key intermediate in the biosynthesis of macrocyclic dihydroxamate siderophores such as putrebactin in Shewanella and related bacteria [2]. Unlike the parent diamine putrescine, N-hydroxyputrescine contains a hydroxylamine functional group (–NHOH) that enables chelation of Fe(III) and participation in specialized secondary metabolic pathways [2].

Workflow Siderophore biosynthesis intermediate for putrebactin pathway reconstitution
Functional group N-hydroxylamine moiety for Fe(III) chelation in hydroxamate siderophore assembly
Selection context Requires N-hydroxylase specificity; may support polyketide branch-point studies

Why Common Diamines Cannot Substitute for N-Hydroxyputrescine


Putrescine and its common analogs (cadaverine, spermidine, 2-hydroxyputrescine) lack the N-hydroxylamine moiety that defines the coordination chemistry and enzymatic recognition of N-hydroxyputrescine. The hydroxylamine group is essential for Fe(III) binding in siderophores; simple diamines cannot form stable hydroxamate complexes [1]. Moreover, the regiochemistry of hydroxylation (N vs. C-2) determines which siderophore scaffold is assembled—putrebactin (N-hydroxy pathway) vs. alcaligin (C-hydroxy pathway)—making these compounds non-interchangeable in biosynthetic studies [2]. In fungal systems, N-hydroxyputrescine exhibits a unique effect profile (melanin inhibition with simultaneous aflatoxin B1 stimulation) not observed with putrescine or other diamine analogs [3].

Target N-Hydroxyputrescine
Key feature N-hydroxylamine group enables Fe(III) chelation and putrebactin scaffold assembly
Risk if substituted Putrebactin pathway reconstitution may fail without authentic N-hydroxy substrate
Analog Putrescine / Cadaverine
Key difference Lack hydroxylamine moiety; cannot form stable hydroxamate Fe(III) complexes
Mismatch consequence Chelation chemistry and enzymatic recognition may not transfer across diamine analogs
Regioisomer 2-Hydroxyputrescine
Key difference C-2 hydroxylation directs alcaligin (18-membered) scaffold, not putrebactin (20-membered)
Mismatch consequence Siderophore scaffold and iron coordination geometry may diverge; pathway outcome differs

Quantitative Differential Evidence Against Closest Analogs


Regioselective N-Hydroxylation vs. C-Hydroxylation Controls Siderophore Outcome

Heterologous expression of the pubA gene from Shewanella oneidensis in E. coli resulted in detectable free N-hydroxyputrescine after overnight induction. In contrast, expression of the alcA gene from Bordetella bronchiseptica under identical conditions did not produce N-hydroxyputrescine; instead, AlcA is proposed to catalyze C-2 hydroxylation forming 2-hydroxyputrescine [1]. This demonstrates the absolute regioselectivity of the two hydroxylases and establishes that N-hydroxyputrescine is only accessible via the PubA-type N-hydroxylase.

N- vs C-hydroxylation outcome
Head-to-head
PubA expression produced detectable N-hydroxyputrescine; AlcA expression did not, producing 2-hydroxyputrescine instead. Presence vs absence of N-hydroxyputrescine under identical E. coli induction conditions.
Reported regioselectivity context: only PubA-type N-hydroxylase yields putrebactin-compatible precursor
E. coli heterologous expression; gene-dependent product outcome
putrescine N-hydroxylase putrescine C-hydroxylase siderophore regiochemistry

Divergent Macrocyclic Scaffolds: Putrebactin vs. Alcaligin

N-hydroxyputrescine is succinylated by PubB to N-hydroxy-N-succinylputrescine, which is then cyclodimerized by PubC to give the 20-membered macrocyclic siderophore putrebactin [1]. In contrast, 2-hydroxyputrescine is incorporated into alcaligin, an 18-membered cyclic hydroxamate siderophore. X-ray crystallography reveals that the two macrocycles differ in ring size and the spatial orientation of hydroxamate groups, which directly affects iron(III) coordination geometry and stability [2].

Siderophore scaffold divergence
Cross-study
Putrebactin: 20-membered cyclic dimer from N-hydroxyputrescine. Alcaligin: 18-membered cyclic dimer from 2-hydroxyputrescine. Ring size and hydroxamate orientation differ per X-ray crystallography.
Scaffold-divergence context: hydroxylation regiochemistry controls macrocycle architecture and iron coordination
Structure confirmed in Shewanella putrefaciens and Bordetella bronchiseptica
putrebactin alcaligin dihydroxamate siderophore iron chelation

Unique Dual Effect on Melanin and Aflatoxin B1 in Aspergillus flavus

In Aspergillus flavus strain AF11, addition of N-hydroxyputrescine at 0.001–0.1% (w/v) to culture medium completely or partially inhibited melanin production (colony pigmentation) while simultaneously increasing aflatoxin B1 (AFB1) accumulation in the broth. By comparison, (aminoethyl)thiophosphonic acid decreased AFB1 without affecting pigmentation, and lovastatin inhibited both melanin and AFB1 [1]. This divergent effect suggests N-hydroxyputrescine acts after the branch point of the polyketide pathway, specifically blocking the melanin branch while leaving the aflatoxin branch active.

Polyketide branch-point modulation
Head-to-head
N-Hydroxyputrescine (0.001–0.1% w/v): melanin partially or fully blocked, aflatoxin B1 increased. (Aminoethyl)thiophosphonic acid: AFB1 decreased, melanin unaffected. Lovastatin: both blocked. A. flavus AF11, 170 h incubation.
Reported pathway-branch context: may support dissection of melanin vs aflatoxin branch points in mycotoxin-producing fungi
Qualitative outcome difference; agar plate and liquid medium conditions
aflatoxin B1 melanin biosynthesis Aspergillus flavus polyketide pathway

Priority Research and Application Scenarios


Reconstituting Iron Acquisition Pathways in Pathogenic Bacteria

Employ N-hydroxyputrescine as a substrate to reconstitute putrebactin biosynthesis in vitro or in heterologous hosts, enabling functional studies of iron uptake in Shewanella and Acinetobacter species. The strict regiochemical requirement demonstrated in PubA vs. AlcA expression experiments ensures that only authentic N-hydroxyputrescine—not 2-hydroxyputrescine—will generate the correct siderophore [1].

Mapping Polyamine N- vs. C-Hydroxylation Branch Points

Use N-hydroxyputrescine and 2-hydroxyputrescine as comparative probes to map the bifurcation of putrescine modification pathways in bacteria. The structural divergence documented between putrebactin and alcaligin provides a biochemical readout for N-hydroxylase versus C-hydroxylase activity [2][3].

Dissecting Mycotoxin vs. Melanin Biosynthesis in Fungi

Utilize N-hydroxyputrescine as a chemical tool to block melanin while monitoring aflatoxin B1 accumulation, facilitating pathway engineering or inhibitor screening for food safety applications. Its unique profile—melanin inhibition with concurrent AFB1 stimulation—enables precise interrogation of the polyketide branch point [4].

Biocatalytic Production for Siderophore-Drug Conjugates

Leverage characterized putrescine N-hydroxylases (GorA, PubA) for preparative production of N-hydroxyputrescine as a precursor for semi-synthetic siderophore-antibiotic conjugates. The distinct siderophore scaffold dictated by N-hydroxyputrescine vs. 2-hydroxyputrescine is critical for maintaining iron-chelation efficacy and bacterial recognition [2][3].

Application
Selection Property
Validation Focus
Iron acquisition pathway reconstitution
N-hydroxylamine functional group
PubA/PubC pathway activity and putrebactin product confirmation
Polyamine hydroxylation branch mapping
N- vs C-hydroxylation regiochemistry
Hydroxylase specificity and siderophore scaffold outcome
Mycotoxin vs melanin pathway dissection
Polyketide branch-point modulation
Melanin inhibition and AFB1 accumulation in fungal cultures
Biocatalytic precursor for siderophore conjugates
Enzymatic N-hydroxylation substrate
N-hydroxylase preparative activity and conjugate iron-chelation retention
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